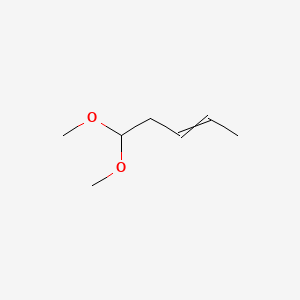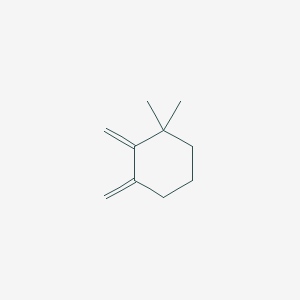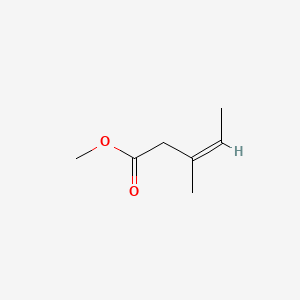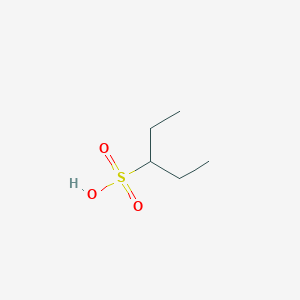
3-Pentanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentanesulfonic acid is an organic compound with the molecular formula C5H12O3S. It is a sulfonic acid derivative of pentane, characterized by the presence of a sulfonic acid group (-SO3H) attached to the third carbon of the pentane chain. This compound is known for its use in various scientific and industrial applications, particularly in chromatography and as a surfactant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Pentanesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of pentane using sulfur trioxide or oleum. The reaction typically requires controlled conditions to ensure the selective formation of the sulfonic acid group at the desired position on the pentane chain.
Industrial Production Methods
In industrial settings, this compound is often produced through continuous sulfonation processes. These processes involve the use of reactors where pentane is continuously fed and reacted with sulfur trioxide. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Pentanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Under specific conditions, the sulfonic acid group can be reduced to a sulfinate or thiol.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonates and sulfones.
Reduction: Sulfinates and thiols.
Substitution: Various substituted pentane derivatives.
Aplicaciones Científicas De Investigación
3-Pentanesulfonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Pentanesulfonic acid primarily involves its role as a surfactant and ion-pairing reagent. As a surfactant, it reduces surface tension and stabilizes emulsions by forming micelles. In chromatography, it interacts with analytes to enhance their separation and detection. The sulfonic acid group plays a crucial role in these interactions by providing ionic and polar functionalities that facilitate binding and separation.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Pentanesulfonic acid
- 1-Heptanesulfonic acid
- 1-Decanesulfonic acid
- 1-Dodecanesulfonic acid
Uniqueness
3-Pentanesulfonic acid is unique due to the position of the sulfonic acid group on the third carbon of the pentane chain. This specific positioning can influence its reactivity and interactions compared to other sulfonic acids with different chain lengths or sulfonic acid positions. Its unique structure makes it particularly useful in specific chromatographic applications and as a surfactant in various formulations.
Propiedades
Número CAS |
51650-30-7 |
|---|---|
Fórmula molecular |
C5H12O3S |
Peso molecular |
152.21 g/mol |
Nombre IUPAC |
pentane-3-sulfonic acid |
InChI |
InChI=1S/C5H12O3S/c1-3-5(4-2)9(6,7)8/h5H,3-4H2,1-2H3,(H,6,7,8) |
Clave InChI |
UNNFEYPNQVSVJX-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


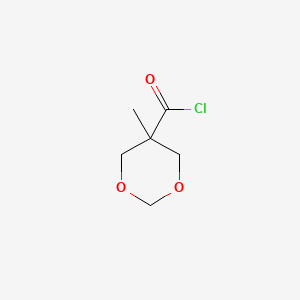
![Pentanedioic acid, 3-methyl-3-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester](/img/structure/B13955667.png)

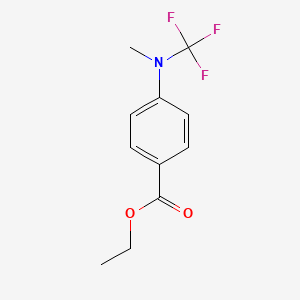
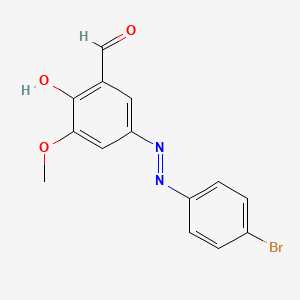

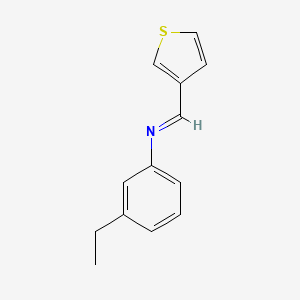

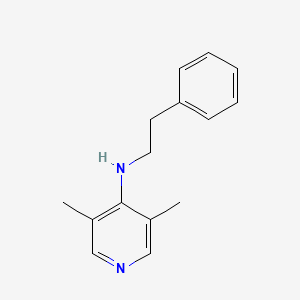
![Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate](/img/structure/B13955707.png)

